molecular formula C23H30N2OS B5578684 1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine

1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine

Cat. No.: B5578684
M. Wt: 382.6 g/mol
InChI Key: OCTWILUOPHSPQP-UHFFFAOYSA-N
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Description

1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine is a useful research compound. Its molecular formula is C23H30N2OS and its molecular weight is 382.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.20788476 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Piperazine derivatives, including the one , are often synthesized and modified to explore their chemical properties and potential biological activities. For example, the chemistry of iminofurans and their decyclization reactions to yield piperazine derivatives underlines the versatility of piperazine-based compounds in organic synthesis. These reactions involve secondary amines and lead to various substituted piperazines, highlighting the reactivity and functionalization potential of such structures (Vasileva et al., 2018). Similarly, the synthesis of novel piperazine derivatives through component cyclocondensation underlines the structural diversity achievable with piperazine cores, leading to compounds with potential antimicrobial activities (Rajkumar et al., 2014).

Biological Evaluation and Potential Applications

Piperazine derivatives are extensively studied for their biological activities, including antimicrobial, antidepressant, and receptor affinity properties. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacy and biofilm inhibition activities, suggesting their utility in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020). Furthermore, the study of 1-arylpiperazine derivatives for their affinity towards serotonin receptors highlights the therapeutic potential of piperazine derivatives in neuropsychiatric disorders, demonstrating the role of structural modifications in tuning receptor selectivity and intrinsic activity (Leopoldo et al., 2004).

Properties

IUPAC Name

(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2OS/c1-2-18-8-9-21-20(16-18)17-22(27-21)23(26)25-14-12-24(13-15-25)11-10-19-6-4-3-5-7-19/h3-7,17-18H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTWILUOPHSPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.